physicochemical properties of 3-(Bromomethyl)-1-methylpyrrolidine
physicochemical properties of 3-(Bromomethyl)-1-methylpyrrolidine
An In-depth Technical Guide to the Physicochemical Properties of 3-(Bromomethyl)-1-methylpyrrolidine
Introduction
3-(Bromomethyl)-1-methylpyrrolidine is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. As a functionalized pyrrolidine, it serves as a valuable scaffold for synthesizing a diverse range of complex molecules, notably as a precursor for developing modulators of targets like the metabotropic glutamate receptor 5 (mGluR5)[1]. The inherent reactivity of the bromomethyl group, combined with the structural features of the N-methylpyrrolidine core, makes this compound a versatile intermediate.
A thorough understanding of the physicochemical properties of such a key intermediate is paramount. These properties—including molecular structure, reactivity, stability, and key parameters like pKa and logP—govern its behavior in both synthetic reactions and biological systems. This guide provides a detailed examination of these characteristics, offering field-proven insights and practical experimental protocols to empower researchers in their drug discovery and development endeavors.
Molecular Identity and Structure
Clarity in molecular identification is the foundation of reproducible science. 3-(Bromomethyl)-1-methylpyrrolidine is most commonly handled and available commercially as its hydrobromide salt due to the increased stability compared to the free base. It is crucial to distinguish between these forms.
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Compound Name: 3-(Bromomethyl)-1-methylpyrrolidine
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Commonly Available Form: 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide
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Molecular Formula (HBr Salt): C₆H₁₃Br₂N
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Molecular Weight (HBr Salt): 258.98 g/mol [2]
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Canonical SMILES (Free Base): CN1CC(CBr)CC1
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InChI Key (Free Base): SEHFPDOVQYNJDB-UHFFFAOYSA-N
Physicochemical Properties
The physicochemical profile of a molecule dictates its handling, reactivity, and pharmacokinetic potential. While comprehensive experimental data for the free base of 3-(bromomethyl)-1-methylpyrrolidine is limited, we can compile known data for its salt form and closely related analogs to build a robust profile.
| Property | Value / Observation | Source / Rationale |
| Physical Form | Solid (for the Hydrobromide salt). | |
| Liquid (for the related compound, 3-Bromo-1-methylpyrrolidine). | [4] | |
| Boiling Point | 153-159 °C (for the related compound, 3-Bromo-1-methylpyrrolidine). | [4] |
| Density | 1.361 g/mL at 25 °C (for the related compound, 3-Bromo-1-methylpyrrolidine). | [4] |
| Refractive Index | n20/D 1.491 (for the related compound, 3-Bromo-1-methylpyrrolidine). | [4] |
| pKa (Predicted) | ~9-10 | The experimental pKa of the parent N-methylpyrrolidine is 10.3[5]. The bromomethyl group is electron-withdrawing, which is expected to decrease the basicity of the tertiary amine, resulting in a slightly lower pKa. Accurate determination requires experimental validation[6][7][8]. |
| logP (Predicted) | Moderately Lipophilic | An exact experimental value is not readily available. The presence of the bromoalkyl group increases lipophilicity compared to simpler pyrrolidines. Computational models or experimental methods like HPLC or shake-flask are required for an accurate value[9][10][11]. |
| Storage | 2-8°C, under inert atmosphere. | [3][4] |
Chemical Reactivity and Stability
The synthetic utility of 3-(bromomethyl)-1-methylpyrrolidine is dominated by the reactivity of the primary alkyl bromide.
Primary Reaction Pathway: Nucleophilic Substitution
The carbon-bromine bond is polarized, rendering the methylene carbon electrophilic. This site is highly susceptible to attack by a wide array of nucleophiles via an SN2 mechanism. This reactivity is fundamental to its role as a synthetic intermediate, enabling the introduction of various functional groups[12].
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Reaction with Nucleophiles: It readily reacts with heteroatom nucleophiles, including amines, azides, alkoxides, and thiolates, to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds[12]. For example, reaction with sodium azide yields the corresponding 3-azido-1-methylpyrrolidine, a precursor for "click chemistry" or reduction to an amine[12].
Caption: Sɴ2 reaction pathway of 3-(Bromomethyl)-1-methylpyrrolidine.
Stability Considerations
As a halogenated organic compound, 3-(bromomethyl)-1-methylpyrrolidine requires careful handling. Alkyl halides can be sensitive to moisture, light, and heat. The hydrobromide salt form offers greater stability for storage. For synthetic applications using the free base, it is often generated in situ or used promptly after neutralization and extraction. It should be stored in a cool, dry, dark place under an inert atmosphere to prevent degradation[4][13].
Safety and Handling
Appropriate safety precautions are essential when working with this compound and its analogs.
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3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide:
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements: H319 - Causes serious eye irritation.
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Related Compound (3-Bromo-1-methylpyrrolidine):
Causality Behind Safety Measures: The corrosive and irritant nature stems from the compound's ability to act as an alkylating agent, reacting with biological nucleophiles in skin and eyes. The flammability of the related free base is typical for volatile organic amines. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood[15].
Experimental Protocol: Stability Assessment by HPLC
To ensure the integrity of a sample for use in synthesis or screening, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is critical. This self-validating protocol is designed to separate the active compound from potential degradants formed under stress conditions.
Objective: To develop and validate a reverse-phase HPLC method to assess the stability of 3-(bromomethyl)-1-methylpyrrolidine.
Caption: Workflow for HPLC-based stability assessment.
Methodology
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Materials and Reagents:
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3-(Bromomethyl)-1-methylpyrrolidine HBr
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Acetonitrile (ACN), HPLC grade
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Water, HPLC grade with 0.1% Trifluoroacetic Acid (TFA)
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Hydrochloric acid (HCl), 1N
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Sodium hydroxide (NaOH), 1N
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Hydrogen peroxide (H₂O₂), 3%
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Reference Standard (a well-characterized, pure lot of the compound)
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Instrumentation:
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HPLC system with a UV/Vis or Diode Array Detector (DAD)
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Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
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Chromatographic Conditions (Starting Point):
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Mobile Phase A: Water with 0.1% TFA
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Mobile Phase B: Acetonitrile with 0.1% TFA
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Gradient: 5% B to 95% B over 15 minutes
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: ~210 nm (as the compound lacks a strong chromophore, low UV is necessary)
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Injection Volume: 10 µL
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Rationale: A gradient method is chosen to ensure elution of both the polar parent compound and any less polar degradants. TFA is used as an ion-pairing agent to improve peak shape for the amine. A C18 column provides general-purpose retention for small molecules[16].
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Procedure:
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Stock Solution Preparation: Accurately weigh and dissolve the compound in a 50:50 ACN/Water mixture to create a 1 mg/mL stock solution.
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Forced Degradation Studies:
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Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60 °C for 4 hours.
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Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours.
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Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.
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Thermal Stress: Incubate a solid sample and a sample of the stock solution at 80 °C for 24 hours.
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Photolytic Stress: Expose a solid sample and a sample of the stock solution to high-intensity UV light (e.g., 254 nm) for 24 hours.
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Sample Quenching and Analysis: Before injection, cool all stressed samples to room temperature. Neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.
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Analysis: Inject the unstressed control sample and all stressed samples into the HPLC system.
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Data Interpretation (Trustworthiness through Self-Validation):
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The method is considered "stability-indicating" if the peaks for the degradants are well-resolved from the parent compound peak (Resolution > 1.5).
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Peak purity analysis using a DAD can confirm that the parent peak is spectrally pure in all chromatograms, ensuring no co-eluting impurities.
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The percentage of degradation is calculated by comparing the parent peak area in the stressed sample to that of the unstressed control. This quantitative data provides a clear picture of the compound's lability under different conditions.
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Conclusion
3-(Bromomethyl)-1-methylpyrrolidine is a reactive and versatile intermediate whose utility in drug discovery is directly tied to its physicochemical properties. Its primary alkyl bromide functionality allows for predictable SN2 chemistry, making it an excellent tool for introducing the N-methylpyrrolidine moiety into larger molecules. However, this same reactivity necessitates careful handling and storage to ensure chemical integrity. The insights and protocols presented in this guide—from the compiled physical data to the detailed stability-indicating HPLC method—provide researchers with the foundational knowledge and practical tools required to confidently and effectively utilize this important chemical building block in their research and development programs.
References
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Nucleophile3-(Bromomethyl)-1-methylpyrrolidine
+Br¯
Alkylated ProductBromide Ion
